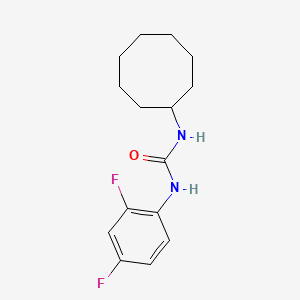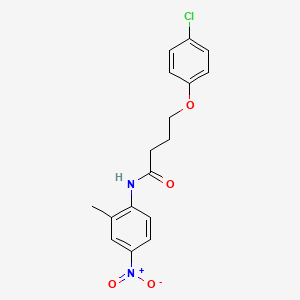
N-cyclooctyl-N'-(2,4-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclooctyl-N'-(2,4-difluorophenyl)urea (known as PF-04885614) is a potent and selective inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel. It has been found to have potential applications in various fields of scientific research, including pain management, cardiovascular disease, and cancer.
Mechanism of Action
PF-04885614 works by selectively blocking the N-cyclooctyl-N'-(2,4-difluorophenyl)urea ion channel, which is involved in various physiological processes such as osmoregulation, mechanosensation, and thermoregulation. By blocking this ion channel, PF-04885614 can modulate the activity of various cell types and tissues, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
PF-04885614 has been found to have various biochemical and physiological effects. In animal models, it has been shown to reduce inflammation, oxidative stress, and cell death. It has also been found to improve vascular function and reduce blood pressure. Additionally, it has been shown to have a protective effect on the heart during ischemia-reperfusion injury.
Advantages and Limitations for Lab Experiments
One advantage of PF-04885614 is its high selectivity for the N-cyclooctyl-N'-(2,4-difluorophenyl)urea ion channel, which makes it a useful tool for studying the physiological and pathological roles of this channel. Additionally, its potency and efficacy make it a valuable candidate for drug development. One limitation of PF-04885614 is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on PF-04885614. One area of interest is its potential applications in the treatment of chronic pain, particularly in the context of osteoarthritis and neuropathic pain. Additionally, further research is needed to fully understand the mechanisms underlying its protective effects on the heart during ischemia-reperfusion injury. Finally, there is potential for PF-04885614 to be used in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of PF-04885614 involves a multi-step process, starting with the reaction of 2,4-difluoroaniline with cyclooctyl isocyanate to form the intermediate N-cyclooctyl-2,4-difluoroaniline. This intermediate is then reacted with N,N'-diisopropylcarbodiimide (DIC) and 1,3-bis(trifluoromethyl)benzene to form the final product, PF-04885614.
Scientific Research Applications
PF-04885614 has been extensively studied in various fields of scientific research. In the field of pain management, it has been found to be effective in reducing pain in animal models of osteoarthritis and neuropathic pain. In cardiovascular disease research, PF-04885614 has been shown to have a protective effect on the heart during ischemia-reperfusion injury. Additionally, it has been found to have potential applications in cancer research, as it has been shown to inhibit the growth and metastasis of certain types of cancer cells.
properties
IUPAC Name |
1-cyclooctyl-3-(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O/c16-11-8-9-14(13(17)10-11)19-15(20)18-12-6-4-2-1-3-5-7-12/h8-10,12H,1-7H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHIBLLFMHSHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49824150 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Cyclooctyl-3-(2,4-difluorophenyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![10-cyclohexylidene-4-(3-methoxyphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215849.png)
![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5215854.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)

![1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5215908.png)
![5-(4-fluorophenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5215912.png)